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Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that is not typically found in significant

amounts in healthy individuals. Its presence and concentration in biological fluids, primarily

urine, serve as a crucial biomarker for specific inborn errors of metabolism. The measurement

of 3-MAA is particularly important in the diagnosis and monitoring of Adult Refsum Disease

(ARD), a rare autosomal recessive disorder. In ARD, the accumulation of phytanic acid due to a

defective alpha-oxidation pathway leads to its metabolism through an alternative route, the

omega (ω)-oxidation pathway, resulting in the production and excretion of 3-MAA.[1] These

application notes provide a comprehensive overview of the clinical significance of 3-MAA

measurement, detailed protocols for its quantification, and a summary of relevant quantitative

data.

Clinical Significance
The primary clinical application of 3-methyladipic acid measurement is in the diagnosis and

management of Adult Refsum Disease (ARD).

Pathophysiology of Adult Refsum Disease: ARD is characterized by a deficiency in the

peroxisomal enzyme phytanoyl-CoA hydroxylase, which is essential for the alpha-oxidation
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of phytanic acid, a branched-chain fatty acid obtained from the diet.[2] This enzymatic block

leads to the accumulation of phytanic acid in plasma and tissues, causing a range of

neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar

ataxia, and hearing loss.[3]

Role of 3-Methyladipic Acid as a Biomarker: In individuals with ARD, the body utilizes the

ω-oxidation pathway as an alternative mechanism to metabolize the excess phytanic acid.

This pathway results in the formation of various metabolites, with 3-methyladipic acid being

a key terminal product excreted in the urine.[2][4] Therefore, elevated levels of urinary 3-

MAA are a strong indicator of a functional ω-oxidation pathway compensating for the

deficient α-oxidation and are highly suggestive of ARD.

Monitoring Disease and Treatment Efficacy: The measurement of urinary 3-MAA can be

used to monitor the metabolic status of ARD patients. The excretion of 3-MAA is correlated

with plasma phytanic acid levels. Dietary restriction of phytanic acid is the cornerstone of

ARD management, and monitoring 3-MAA levels can help assess dietary compliance and

the effectiveness of the treatment in reducing the phytanic acid load.

While the association with ARD is well-established, the clinical utility of 3-MAA measurement in

other conditions is less defined. Some studies have noted dicarboxylic aciduria, which can

include various dicarboxylic acids, in the context of Medium-Chain Acyl-CoA Dehydrogenase

(MCAD) deficiency and diabetic ketoacidosis. In these conditions, the primary metabolic

disturbance leads to an upregulation of ω-oxidation of fatty acids as an alternative energy-

producing pathway. However, 3-MAA is not a primary or specific biomarker for these disorders.

Metabolic Pathway: Omega-Oxidation of Phytanic
Acid
In ARD, the ω-oxidation of phytanic acid provides an alternative degradation route. This

pathway involves a series of enzymatic reactions primarily occurring in the endoplasmic

reticulum and peroxisomes.

Phytanic Acid ω-Hydroxyphytanic Acid

Cytochrome P450
(CYP4F family) Phytanic AldehydeAlcohol Dehydrogenase Phytanedioic AcidAldehyde Dehydrogenase Peroxisomal β-Oxidation

(several cycles) 3-Methyladipic Acid
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Omega-Oxidation Pathway of Phytanic Acid

Quantitative Data
The following tables summarize the quantitative data for 3-methyladipic acid levels in urine for

healthy individuals and patients with Adult Refsum Disease.

Table 1: Urinary 3-Methyladipic Acid in Healthy Individuals

Population Age Group

3-MAA
Concentration
(μmol/mmol
creatinine)

Reference

North Indian 1 day - 16 years

Mean ± SD reported

for various age sub-

groups

Iranian 2 days - 15 years

Detected in 60-80% of

samples (quantitative

range not specified for

3-MAA alone)

Note: Specific mean and standard deviation values for 3-MAA across different pediatric age

groups are available in the cited literature but are presented here as a general reference due to

the detailed age-related variations.

Table 2: Urinary 3-Methyladipic Acid in Patients with Adult Refsum Disease (ARD)
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Parameter Value Reference

Capacity of ω-oxidation

pathway
6.9 (2.8–19.4) mg PA/day

Correlation of 3-MAA excretion

with plasma phytanic acid
r = 0.61 (P = 0.03)

Increase in 3-MAA excretion

during a 56-hour fast
208 ± 58%

Experimental Protocols
The quantification of 3-methyladipic acid in urine is typically performed using gas

chromatography-mass spectrometry (GC-MS) following extraction and derivatization.

Experimental Workflow: Urinary 3-MAA Analysis by GC-
MS
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Urine Sample Collection

Sample Preparation

Addition of Internal Standard

Liquid-Liquid Extraction
(e.g., with ethyl acetate)

Derivatization
(e.g., silylation with BSTFA)

GC-MS Analysis

Data Analysis and Quantification
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GC-MS Workflow for 3-MAA Analysis

Protocol: Quantitative Analysis of Urinary 3-
Methyladipic Acid by GC-MS
This protocol is a general guideline based on established methods for urinary organic acid

analysis and should be optimized and validated in the user's laboratory.
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1. Materials and Reagents

Urine samples (frozen at -20°C or lower until analysis)

3-Methyladipic acid standard

Internal standard (e.g., tropic acid or a stable isotope-labeled 3-MAA)

Ethyl acetate (HPLC grade)

Hydrochloric acid (HCl)

Sodium chloride (NaCl)

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS)

Pyridine

Anhydrous sodium sulfate

Glass centrifuge tubes

GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Sample Preparation and Extraction

Thaw urine samples to room temperature and vortex to mix.

Transfer a specific volume of urine (e.g., 1 mL, or a volume normalized to creatinine

concentration) to a glass centrifuge tube.

Add a known amount of the internal standard solution to each sample, calibrator, and quality

control sample.

Acidify the urine to a pH of approximately 1 by adding concentrated HCl.

Saturate the aqueous phase with NaCl to improve extraction efficiency.
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Perform liquid-liquid extraction by adding ethyl acetate (e.g., 3 mL), vortexing vigorously for 2

minutes, and centrifuging to separate the layers.

Carefully transfer the upper organic layer to a clean tube.

Repeat the extraction step with a fresh aliquot of ethyl acetate and combine the organic

layers.

Dry the combined organic extract over anhydrous sodium sulfate.

Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled

temperature (e.g., 40°C).

3. Derivatization

To the dried residue, add pyridine (e.g., 20 µL) and the derivatizing agent BSTFA with 1%

TMCS (e.g., 80 µL).

Seal the tube tightly and heat at a controlled temperature (e.g., 70°C) for a specific time

(e.g., 30 minutes) to ensure complete derivatization.

Allow the sample to cool to room temperature before injection into the GC-MS.

4. GC-MS Analysis

Gas Chromatograph (GC) Conditions (Example):

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

capillary column.

Injector Temperature: 250°C.

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 8°C/min,

and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer (MS) Conditions (Example):
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for

the trimethylsilyl derivative of 3-methyladipic acid and the internal standard should be

monitored. For 3-MAA-bis(TMS) ester, characteristic ions would include m/z 289 (M-15)

and 186.

Scan Mode: Can be used for qualitative identification.

5. Quantification

Create a calibration curve by analyzing standard solutions of 3-MAA at different

concentrations, prepared in a matrix similar to the samples (e.g., a pool of normal urine).

Calculate the ratio of the peak area of the 3-MAA derivative to the peak area of the internal

standard derivative for each calibrator and sample.

Determine the concentration of 3-MAA in the unknown samples by interpolating their peak

area ratios on the calibration curve.

Express the final concentration normalized to urinary creatinine concentration (e.g., in

µmol/mmol creatinine).

Conclusion
The measurement of 3-methyladipic acid is a valuable tool in the clinical laboratory for the

investigation of inborn errors of metabolism, most notably Adult Refsum Disease. Its role as a

biomarker for the activity of the ω-oxidation pathway of phytanic acid makes it indispensable for

the diagnosis and monitoring of this condition. The provided protocols and data serve as a

guide for researchers and clinicians to establish and interpret 3-MAA measurements in a

clinical or research setting. Further research may elucidate its role in other metabolic

disturbances, potentially expanding its clinical utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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